4-Oxo-4-phenoxybutanoic acid
Overview
Description
4-Oxo-4-phenoxybutanoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a phenoxy group attached to a butanoic acid backbone, with a ketone functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenoxybutanoic acid typically involves the reaction of phenol with succinic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium and involves the following steps:
- Dissolve phenol in a solution of sodium carbonate in water and cool the mixture to 0°C.
- Add succinic anhydride to the mixture and stir at 0°C for 1 hour.
- Gradually warm the reaction mixture to room temperature and stir overnight.
- Acidify the mixture to pH 0 using hydrochloric acid.
- Extract the product with chloroform, dry over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale extraction and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-phenoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include alcohols.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
4-Oxo-4-phenoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-phenoxybutanoic acid involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound undergoes enolization, where the keto group is converted to an enol form, which is then oxidized by the reactive species . The exact pathways and molecular targets depend on the specific reaction and conditions.
Comparison with Similar Compounds
4-Oxo-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a phenoxy group.
4-Oxo-4-(4-chlorophenyl)butanoic acid: Contains a chlorophenyl group.
4-Oxo-4-(4-methoxyphenyl)butanoic acid: Contains a methoxyphenyl group.
Uniqueness: 4-Oxo-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the phenoxy group plays a crucial role.
Properties
IUPAC Name |
4-oxo-4-phenoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISIEQIDFFXZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285923 | |
Record name | 4-oxo-4-phenoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-68-8 | |
Record name | NSC43240 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-4-phenoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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